molecular formula C11H8N2O B1512623 6-Methoxyisoquinoline-5-carbonitrile CAS No. 925931-94-8

6-Methoxyisoquinoline-5-carbonitrile

Cat. No.: B1512623
CAS No.: 925931-94-8
M. Wt: 184.19 g/mol
InChI Key: VWYXCWASUZDBPK-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 925931-94-8 . It has a molecular weight of 184.2 and its IUPAC name is 6-methoxy-5-isoquinolinecarbonitrile .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3-methoxybenzaldehyde with nitromethane at a temperature of 20℃, resulting in 3-methoxy-β-nitrostyrene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9 (8)10 (11)6-12/h2-5,7H,1H3 . The exact mass of the molecule is 159.068420 .


Chemical Reactions Analysis

The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, and then obtains the target compound in dehydrogenation 6-Methoxyisoquinoline .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Fluorescence Derivatization

  • Application in High-Performance Liquid Chromatography (HPLC): A derivative, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been utilized as a sensitive fluorescence derivatization reagent for alcohols in HPLC. This reagent reacts with alcohols or phenol to produce fluorescent esters that can be separated on a reversed-phase column (Yoshida, Moriyama & Taniguchi, 1992).

Synthetic Chemistry

  • Synthesis of Complex Compounds: 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, closely related to 6-Methoxyisoquinoline-5-carbonitrile, serve as starting materials for synthesizing complex structures like lamellarin U and lamellarin G trimethyl ether (Liermann & Opatz, 2008).
  • Synthesis of Antimicrobial Compounds: New 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi (Hagrs, Bayoumi, El-Gamal, Mayhoub & Abulkhair, 2015).

Corrosion Inhibition

  • Use in Corrosion Inhibition for Metals: Quinoline derivatives, including those related to this compound, have been studied as corrosion inhibitors for mild steel in acidic medium. Their effectiveness was assessed through various methods such as electrochemical impedance spectroscopy and surface analysis techniques (Singh, Srivastava & Quraishi, 2016).

Molecular and Computational Studies

  • Computational Studies on Corrosion Inhibition: Computational analysis has been conducted to understand the adsorption and corrosion inhibition properties of novel quinoline derivatives, including this compound, on iron surfaces. This research combines quantum chemical calculations and molecular dynamics simulation (Erdoğan, Safi, Kaya, Işın, Guo & Kaya, 2017).

Chemosensors Development

  • Chemosensors for Metal Ion Detection: this compound derivatives have been used to develop chemosensors for detecting metal ions like Pd2+ and Cd2+. These chemosensors exhibit selective and sensitive responses, making them useful in environmental monitoring and safety applications (Shally et al., 2020).

Spectrofluorometric Studies

  • Spectrofluorometric Analysis: A study synthesized a blue-emitting compound using 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, a close relative of this compound. This compound was investigated for its fluorescence properties and potential analytical applications (Afzal et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

6-methoxyisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYXCWASUZDBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50853927
Record name 6-Methoxyisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925931-94-8
Record name 6-Methoxyisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ISOQUINOLINECARBONITRILE, 6-METHOXY-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route used to produce 6-methoxyisoquinoline-5-carbonitrile as described in the research?

A1: The research [] outlines a novel, multi-step synthesis of this compound. This compound is a valuable intermediate in the production of various drugs and dyes. The significance of the described route lies in its efficiency and relatively mild reaction conditions. Key features include:

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